An In-depth Technical Guide to 4-(Morpholinomethyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Morpholinomethyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(Morpholinomethyl)benzonitrile (CAS No. 37812-51-4), a versatile building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical methodologies for its characterization, and explores its potential applications in modern drug discovery, grounded in the established significance of its constituent pharmacophores.
Introduction: The Strategic Value of a Bifunctional Building Block
4-(Morpholinomethyl)benzonitrile is an organic compound that strategically combines two key structural motifs highly valued in medicinal chemistry: the morpholine ring and the benzonitrile group.[1] The morpholine heterocycle is a privileged pharmacophore, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for hydrogen bonding with biological targets.[2] Concurrently, the benzonitrile moiety serves not only as a versatile synthetic handle for further chemical elaboration but is also a recognized substructure in numerous biologically active agents, including kinase inhibitors and anticancer therapeutics.[3][4]
The molecule's structure, featuring a benzyl-morpholine linkage, offers a conformationally flexible yet defined scaffold, making it an attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets. This guide will equip the research scientist with the necessary knowledge to synthesize, purify, and characterize this compound, enabling its effective utilization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(Morpholinomethyl)benzonitrile are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 37812-51-4 | |
| Molecular Formula | C₁₂H₁₄N₂O | |
| Molecular Weight | 202.25 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | [5] |
| SMILES String | N#CC(C=C1)=CC=C1CN2CCOCC2 | |
| InChI Key | BCZLYNFDOJXWGN-UHFFFAOYSA-N |
Synthesis of 4-(Morpholinomethyl)benzonitrile
The synthesis of 4-(Morpholinomethyl)benzonitrile is most effectively achieved via a nucleophilic substitution reaction. This approach is reliable, scalable, and utilizes readily available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 4-(Morpholinomethyl)benzonitrile.
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
The precursor, 4-(bromomethyl)benzonitrile, is synthesized from 4-methylbenzonitrile via a radical bromination reaction. This is a standard transformation, and a well-established protocol is provided below.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 eq) in dry carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization to yield 4-(bromomethyl)benzonitrile as a solid.[6]
Causality Behind Experimental Choices:
-
NBS and AIBN: This combination is a classic choice for the selective benzylic bromination of toluenes. AIBN acts as a radical initiator upon heating, which then facilitates the reaction of NBS to provide a bromine radical.
-
Carbon Tetrachloride: CCl₄ is a traditional solvent for radical reactions due to its inertness. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can also be considered.
Step 2: Synthesis of 4-(Morpholinomethyl)benzonitrile
The final product is obtained through the nucleophilic substitution of 4-(bromomethyl)benzonitrile with morpholine. The following protocol is adapted from a highly analogous procedure for the synthesis of 4-(4-bromobenzyl)morpholine.[7]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous acetonitrile (MeCN).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the suspension and stir at room temperature for 10 minutes.
-
Electrophile Addition: Add 4-(bromomethyl)benzonitrile (1.0 eq) in portions to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the solid residue with acetonitrile.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude residue can be purified by dissolving in a suitable organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate (Na₂SO₄), and finally concentrating under vacuum to yield 4-(Morpholinomethyl)benzonitrile. A typical yield for this type of reaction is in the range of 85-95%.[7]
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild inorganic base is used to scavenge the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile: A polar aprotic solvent is ideal for Sₙ2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus maintaining its reactivity.
-
Excess Morpholine: Using a slight excess of the nucleophile helps to ensure the complete consumption of the electrophile.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 4-(Morpholinomethyl)benzonitrile. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on analogous structures, the expected chemical shifts for 4-(Morpholinomethyl)benzonitrile in CDCl₃ are provided below.[7]
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.6 ppm (d, 2H): Aromatic protons ortho to the nitrile group.
-
δ ~7.4 ppm (d, 2H): Aromatic protons meta to the nitrile group.
-
δ ~3.7 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~3.5 ppm (s, 2H): Benzylic methylene protons (-Ar-CH₂-).
-
δ ~2.5 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~132 ppm: Aromatic carbons ortho to the nitrile group.
-
δ ~129 ppm: Aromatic carbons meta to the nitrile group.
-
δ ~119 ppm: Nitrile carbon (-C≡N).
-
δ ~112 ppm: Quaternary aromatic carbon attached to the nitrile group.
-
δ ~67 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).
-
δ ~63 ppm: Benzylic methylene carbon (-Ar-CH₂-).
-
δ ~53 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorptions:
-
~2230-2220 cm⁻¹: A sharp, medium intensity peak characteristic of the nitrile (-C≡N) stretching vibration.[8]
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(Morpholinomethyl)benzonitrile (C₁₂H₁₄N₂O, MW: 202.25), the following ions would be expected in the mass spectrum.[9]
| Adduct | Predicted m/z |
| [M+H]⁺ | 203.1179 |
| [M+Na]⁺ | 225.0998 |
| [M+K]⁺ | 241.0738 |
Applications in Drug Discovery
The true value of 4-(Morpholinomethyl)benzonitrile lies in its potential as a scaffold in the development of novel therapeutics. The combination of the benzonitrile and morpholine moieties makes it a compelling starting point for several therapeutic areas.
Caption: Potential applications of 4-(Morpholinomethyl)benzonitrile in drug discovery.
-
Kinase Inhibitors: The benzonitrile group is a well-known feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the kinase domain.[10] The morpholine tail can be used to modulate solubility and occupy adjacent pockets in the ATP-binding site.
-
Antitumor Agents: Several patents have disclosed the application of benzonitrile compounds as antitumor drugs, with activity against various cancer cell lines.[4] 4-(Morpholinomethyl)benzonitrile provides a ready scaffold for the synthesis of analogs to explore structure-activity relationships in this area.
-
Central Nervous System (CNS) Agents: The morpholine moiety is often employed in the design of CNS-active compounds to fine-tune physicochemical properties such as lipophilicity and polarity, which are critical for crossing the blood-brain barrier.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(Morpholinomethyl)benzonitrile. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(Morpholinomethyl)benzonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward and high-yielding synthesis, combined with the desirable properties imparted by the morpholine and benzonitrile moieties, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the necessary technical information and practical protocols to enable researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.
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